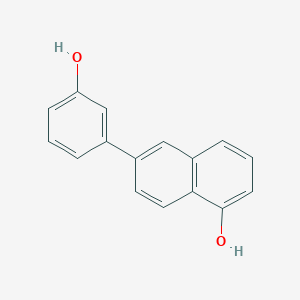

6-(3-Hydroxyphenyl)-1-naphthol

Description

6-(3-Hydroxyphenyl)-1-naphthol is a naphthalene derivative featuring a hydroxyl group at position 1 of the naphthalene ring and a 3-hydroxyphenyl substituent at position 6. This structural arrangement distinguishes it from simpler naphthols (e.g., 1-naphthol) and introduces enhanced polarity due to the additional phenolic group.

Properties

Molecular Formula |

C16H12O2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

6-(3-hydroxyphenyl)naphthalen-1-ol |

InChI |

InChI=1S/C16H12O2/c17-14-5-1-3-11(10-14)12-7-8-15-13(9-12)4-2-6-16(15)18/h1-10,17-18H |

InChI Key |

HXKYTCGOCJUQSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)C(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Hydroxy-phenyl)-naphthalen-1-ol can be achieved through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated naphthalene under palladium catalysis.

Hydrolysis of Esters: Another approach involves the hydrolysis of ester derivatives of naphthalene and phenol, followed by cyclization to form the desired compound.

Industrial Production Methods: Industrial production of 6-(3-Hydroxy-phenyl)-naphthalen-1-ol often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the yield and purity of the product.

Types of Reactions:

Oxidation: 6-(3-Hydroxy-phenyl)-naphthalen-1-ol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a naphthalene derivative.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxy group can be replaced by other substituents such as halogens or alkyl groups.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Naphthalene derivatives.

Substitution Products: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

6-(3-Hydroxy-phenyl)-naphthalen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Hydroxy-phenyl)-naphthalen-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physical Properties

Key Differences:

- Substituent Effects: The 3-hydroxyphenyl group at position 6 introduces steric hindrance and increases polarity compared to unsubstituted 1-naphthol. This contrasts with smaller substituents like chloro (4-chloro-1-naphthol) or methoxy (6-methoxy-1-naphthol), which minimally alter steric bulk .

- Melting Points: Discrepancies exist in reported melting points for 1-naphthol: 94°C () vs. 122.35°C (). This may reflect differences in measurement methods or purity. For 6-(3-Hydroxyphenyl)-1-naphthol, the bulky substituent likely raises the melting point compared to 1-naphthol, similar to brominated derivatives (e.g., 1:6-dibromo-p-naphthol, m.p. 126–127°C) .

Table 1: Structural Comparison

| Compound | Substituent(s) | Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 3-Hydroxyphenyl | 6 | C₁₆H₁₂O₂ | 236.27 |

| 1-Naphthol | -OH | 1 | C₁₀H₈O | 144.17 |

| 4-Chloro-1-naphthol | -Cl | 4 | C₁₀H₇ClO | 178.62 |

| 6-Methoxy-1-naphthol | -OCH₃ | 6 | C₁₁H₁₀O₂ | 174.20 |

| 4-(Phenylazo)-1-naphthol | -N=N-Ph | 4 | C₁₆H₁₂N₂O | 248.28 |

Table 2: Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|

| 1-Naphthol | 94 [8] / 122.35 [7]* | 278 [8] | Low [11] |

| 4-Chloro-1-naphthol | Not reported [3] | - | Low [3] |

| 6-Methoxy-1-naphthol | Not reported [9] | - | Low [9] |

| 4-(Phenylazo)-1-naphthol | - | 391.35 [14] | Low [14] |

*Discrepancy noted; suggests some literature values for 1-naphthol are erroneous.

Reactivity in Chemical Reactions

- Fluorination: 1-Naphthol reacts with F-TEDA-BF₄ to yield fluorinated isomers (positions 5, 6, 8, 9) with efficiency influenced by ionic liquids (e.g., [Bmim][BF₄] vs. [Bmim][OTf]) . The 3-hydroxyphenyl group in this compound would likely block fluorination at position 6, altering product distribution.

- Enzyme Interactions: 1-Naphthol is metabolized by Pseudomonas spp. (Km = 9.1 µM), while 4-chloro-1-naphthol shows higher affinity (Km = 2.3 µM). The bulky 3-hydroxyphenyl substituent in this compound may reduce enzymatic binding efficiency .

Table 3: Reactivity in Fluorination

Environmental Impact

1-Naphthol is rarely detected in groundwater (quantitation limit: 1 µg/L), suggesting moderate environmental persistence . The bulky 3-hydroxyphenyl group in this compound may further reduce mobility, though biodegradation studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.